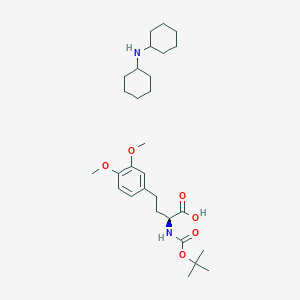
Fmoc-4-amino-2,2-dimethyl-butyric acid
Übersicht
Beschreibung
Fmoc-4-amino-2,2-dimethyl-butyric acid, also known as Fmoc-Aib-OH, is a synthetic amino acid. It has a molecular weight of 353.42 and its IUPAC name is 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,2-dimethylbutanoic acid . It is typically stored at 0-8°C and appears as a white powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H23NO4/c1-21(2,19(23)24)11-12-22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 353.42 . It has a melting point range of 136-149°C . The compound is a white powder .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Impurities
Fmoc-4-amino-2,2-dimethyl-butyric acid is commonly used in the synthesis of peptides through solid-phase peptide synthesis (SPPS). The control of peptide-related impurities is crucial in peptide drug development, as these impurities can significantly affect drug functionality and safety. SPPS-related impurities include deletion and insertion of amino acids due to inefficient Fmoc-deprotection or excess use of amino acid reagents. Fmoc-deprotection can also cause racemization, leading to diastereomeric impurities. Unprotected side chains can react with various reagents used in synthesis, leading to peptide-protection adducts. Additionally, oxidation of amino acid side chains and the presence of dimeric to oligomeric impurities are observed. The final peptide product may contain unwanted counter ions like trifluoroacetate from SPPS or additional purification treatments, and contamination by other unrelated peptides points out the need for appropriate Good Manufacturing Practice (GMP) standards. Degradation-related impurities, such as β-elimination, diketopiperazine formation, and others, can be found both in peptide drugs and finished products, potentially containing API-excipient degradation products (D'Hondt et al., 2014).
Pharmacological and Toxicological Significance
Human flavin-containing monooxygenases (FMO, EC 1.14.13.8), particularly FMO3, play a significant role in the metabolism of drugs and xenobiotics containing nucleophilic heteroatoms. FMO3 catalyzes the oxygenation of these substances, typically converting them into harmless, polar, and readily excreted metabolites. However, in certain cases, FMO3 bioactivation can result in the formation of reactive materials that may lead to toxicity. The genetic variability and allelic variation significantly contribute to interindividual differences in FMO-mediated metabolism. Unlike cytochrome P450 (CYP), FMO is not easily induced or inhibited, minimizing the potential for adverse drug-drug interactions. This characteristic may offer advantages in drug design and discovery, suggesting the incorporation of FMO detoxication pathways into drug candidates to produce more drug-like materials. Although extensive examples are not available, physiological factors can influence FMO function, which may have implications for its clinical significance and role in human diseases (Cashman & Zhang, 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
Fmoc-4-amino-2,2-dimethyl-butyric acid is a biochemical compound used in proteomics research . The primary targets of this compound are proteins, specifically those involved in the proteomics field. The role of these proteins varies widely, depending on the specific protein being targeted.
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These can include the pH, temperature, and presence of other molecules in the environment. For example, the compound is stored at 0-8°C, suggesting that it may be sensitive to temperature .
Eigenschaften
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,19(23)24)11-12-22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYZWIAAJJHSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157764 | |
| Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310680-24-0 | |
| Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-(3-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360443.png)
![6-[4-(3-Nitro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360444.png)





![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)





